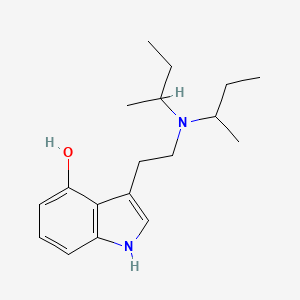

4-HO-Dsbt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

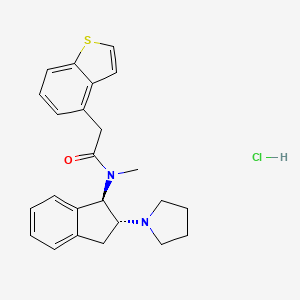

4-Hydroxy-N,N-Di-sek-butyltryptamin, allgemein bekannt als 4-HO-Dsbt, ist ein Tryptamin-Derivat, das als Serotoninrezeptor-Agonist wirkt. Es wurde erstmals vom renommierten Chemiker Alexander Shulgin synthetisiert und in seinem Buch „TiHKAL“ (Tryptamines I Have Known And Loved) erwähnt. Es wurde jedoch nie von Shulgin selbst getestet . Diese Verbindung ist bekannt für ihre Wechselwirkung mit Serotoninrezeptoren, insbesondere dem 5-HT2A-Rezeptor, der mit ihren psychoaktiven Wirkungen verbunden ist .

Herstellungsmethoden

Die Synthese von 4-Hydroxy-N,N-Di-sek-butyltryptamin umfasst mehrere Schritte. Die primäre Syntheseroute beinhaltet die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit dem Indol-Derivat.

Alkylierung: Das Indol-Derivat wird mit Sek-Butylamin alkyliert.

Hydroxylierung: Der letzte Schritt beinhaltet die Hydroxylierung des Indolrings, um die Hydroxygruppe in 4-Position einzuführen.

Vorbereitungsmethoden

The synthesis of 4-Hydroxy-N,N-di-sec-butyltryptamine involves several steps. The primary synthetic route includes the following steps:

Starting Material: The synthesis begins with the indole derivative.

Alkylation: The indole derivative undergoes alkylation with sec-butylamine.

Hydroxylation: The final step involves the hydroxylation of the indole ring to introduce the hydroxy group at the 4-position.

Analyse Chemischer Reaktionen

4-Hydroxy-N,N-Di-sek-butyltryptamin durchläuft verschiedene Arten von chemischen Reaktionen:

Oxidation: Diese Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen funktionellen Gruppen modifizieren.

Substitution: Die Hydroxygruppe in 4-Position kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-N,N-Di-sek-butyltryptamin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Referenzverbindung bei der Untersuchung von Tryptamin-Derivaten und ihren Wechselwirkungen mit Serotoninrezeptoren verwendet.

Biologie: Forscher untersuchen seine Auswirkungen auf Serotoninrezeptoren, um seine potenziellen psychoaktiven Eigenschaften zu verstehen.

Medizin: Obwohl es in der Medizin nicht weit verbreitet ist, dient es als Modellverbindung zur Entwicklung neuer psychoaktiver Substanzen.

Wirkmechanismus

Der Wirkmechanismus von 4-Hydroxy-N,N-Di-sek-butyltryptamin beinhaltet seine Wechselwirkung mit Serotoninrezeptoren, insbesondere dem 5-HT2A-Rezeptor. Diese Wechselwirkung führt zur Aktivierung verschiedener Signalwege, die mit Serotonin assoziiert sind, was zu seinen psychoaktiven Wirkungen führt. Zu den molekularen Zielstrukturen der Verbindung gehören Serotoninrezeptoren, und ihre Wirkungen werden durch die Modulation der Serotonin-Signalgebung vermittelt .

Wirkmechanismus

The mechanism of action of 4-Hydroxy-N,N-di-sec-butyltryptamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the activation of various signaling pathways associated with serotonin, resulting in its psychoactive effects. The compound’s molecular targets include serotonin receptors, and its effects are mediated through the modulation of serotonin signaling .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-N,N-Di-sek-butyltryptamin ähnelt anderen Tryptamin-Derivaten, wie zum Beispiel:

4-Hydroxy-N,N-Diisopropyltryptamin (4-HO-DiPT): Bekannt für seine psychoaktiven Wirkungen und Wechselwirkungen mit Serotoninrezeptoren.

4-Hydroxy-N,N-Dibutyltryptamin (4-HO-DBT): Ein weiteres Tryptamin-Derivat mit ähnlicher Rezeptoraffinität, aber unterschiedlicher Potenz.

4-Hydroxy-N,N-Dimethyltryptamin (4-HO-DMT): Eine bekannte psychoaktive Verbindung mit starker Serotoninrezeptoraffinität.

Die Einzigartigkeit von 4-Hydroxy-N,N-Di-sek-butyltryptamin liegt in seiner spezifischen Sek-Butylsubstitution, die seine Rezeptoraffinität und Selektivität im Vergleich zu anderen Tryptamin-Derivaten beeinflusst .

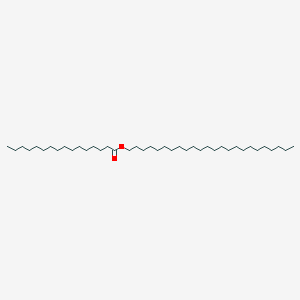

Eigenschaften

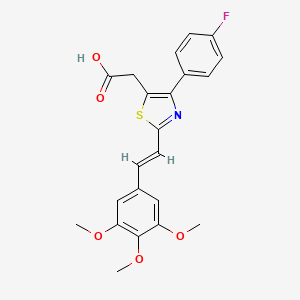

CAS-Nummer |

127507-01-1 |

|---|---|

Molekularformel |

C18H28N2O |

Molekulargewicht |

288.4 g/mol |

IUPAC-Name |

3-[2-[di(butan-2-yl)amino]ethyl]-1H-indol-4-ol |

InChI |

InChI=1S/C18H28N2O/c1-5-13(3)20(14(4)6-2)11-10-15-12-19-16-8-7-9-17(21)18(15)16/h7-9,12-14,19,21H,5-6,10-11H2,1-4H3 |

InChI-Schlüssel |

SMKFHUHBZWMALV-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)N(CCC1=CNC2=C1C(=CC=C2)O)C(C)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.